2-Amino-N-hydroxybenzimidamide
Overview
Description
2-Amino-N-hydroxybenzimidamide is an organic compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . It is a benzimidazole derivative, characterized by the presence of an amino group and a hydroxy group attached to the benzimidamide structure. This compound is primarily used for research purposes and has shown potential in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-hydroxybenzimidamide can be achieved through several methods. One common approach involves the reaction of benzyl cyanide with hydroxylamine in ethanol to produce N’-hydroxybenzimidamide . Another method includes the solid-phase synthesis of amidine-substituted phenylbenzimidazoles, where 3,4-diamino-N’-hydroxybenzimidamide is introduced in the presence of 1,4-benzoquinone to construct the benzimidazole heterocycle .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-hydroxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydroxylamine, stannous chloride, and 1,4-benzoquinone. Reaction conditions typically involve the use of solvents such as ethanol, DMF, and appropriate temperatures to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include various amidine derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. For instance, as a DNA-binding agent, it interacts with the DNA minor groove, promoting hydrogen bonding and steric compatibility . In the context of its anticancer activity, it inhibits Bcr-Abl and HDAC, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
2-Amino-N-hydroxybenzimidamide can be compared with other similar compounds, such as:
2-Aminobenzamidoxime: Similar in structure but differs in the position of functional groups.
2-(Benzyl(ethyl)amino)-N’-hydroxybenzimidamide: Another derivative with different substituents on the benzimidazole ring.
Phenylbenzimidazole-amidine: Known for its DNA-binding properties and used in similar applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-N'-hydroxybenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZHYRNQLHEHJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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